2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide (CAS 941905-24-4) is a synthetic small molecule belonging to the sulfonamide-piperidine-acetamide class, carrying a 4-methoxybenzenesulfonyl group at the piperidine nitrogen and a 3-methoxyphenyl acetamide side chain. The compound is commercially available as part of the Life Chemicals F2267 screening collection, a library of over 500,000 original drug-like compounds designed for high-throughput screening in early drug discovery.

Molecular Formula C21H26N2O5S
Molecular Weight 418.5 g/mol
CAS No. 941905-24-4
Cat. No. B6493632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide
CAS941905-24-4
Molecular FormulaC21H26N2O5S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C21H26N2O5S/c1-27-18-9-11-20(12-10-18)29(25,26)23-13-4-3-7-17(23)15-21(24)22-16-6-5-8-19(14-16)28-2/h5-6,8-12,14,17H,3-4,7,13,15H2,1-2H3,(H,22,24)
InChIKeyUFTUEYORDAWOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide (CAS 941905-24-4): Procurement-Relevant Baseline for a Sulfonamide-Piperidine Screening Compound


2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide (CAS 941905-24-4) is a synthetic small molecule belonging to the sulfonamide-piperidine-acetamide class, carrying a 4-methoxybenzenesulfonyl group at the piperidine nitrogen and a 3-methoxyphenyl acetamide side chain [1]. The compound is commercially available as part of the Life Chemicals F2267 screening collection, a library of over 500,000 original drug-like compounds designed for high-throughput screening in early drug discovery [2]. The molecular formula is C21H26N2O5S with a molecular weight of 418.5 g·mol−1 [1]. At the time of writing, no primary research articles, patents, or authoritative database bioactivity records (PubChem, ChEMBL, DrugBank) have been identified for this specific compound; the evidence presented below is therefore derived from computed physicochemical properties, structural comparisons with the closest commercially available analogs, and class-level inferences from the sulfonamide-piperidine patent literature.

Why 2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Compounds within the sulfonamide-piperidine-acetamide class can exhibit divergent biological profiles even when only a single substituent is altered. The presence of a 3-methoxyphenyl group on the acetamide nitrogen of CAS 941905-24-4 confers a distinct hydrogen-bond acceptor pattern and electronic character compared to the closest commercially available analogs—the 3-methylsulfanylphenyl analog (CAS 946362-40-9) and the thiophen-2-ylmethyl analog (CAS 941911-24-6) [1]. Patent literature on sulfonyl piperidine derivatives (e.g., EP2855449B1, Takeda) demonstrates that modifications to the acetamide aryl substituent can shift target selectivity among prokineticin receptor subtypes and alter pharmacokinetic properties [2]. Consequently, substitution of this compound with a structurally related analog in a screening cascade or a structure-activity relationship (SAR) exploration without confirmatory retesting risks misattributing biological activity and can compromise the internal consistency of a lead-optimization dataset.

Quantitative Differentiation Evidence for 2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide Versus Closest Analogs


XLogP3 Lipophilicity Comparison: 3-Methoxyphenyl vs. Thiophen-2-ylmethyl Analog

The predicted XLogP3 value of CAS 941905-24-4 (2.5) is 0.1 log unit higher than that of the thiophen-2-ylmethyl analog CAS 941911-24-6 (XLogP3 = 2.4), indicating slightly greater lipophilicity that may influence membrane permeability and non-specific protein binding [1]. This difference arises from the replacement of the thiophene ring with a 3-methoxyphenyl group.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: 3-Methoxyphenyl vs. 3-Methylsulfanylphenyl Analog

The TPSA of CAS 941905-24-4 is 105 Ų, which is 7 Ų smaller than that of the 3-methylsulfanylphenyl analog CAS 946362-40-9 (TPSA = 112 Ų) [1]. The lower TPSA of the target compound suggests a modestly improved potential for passive blood-brain barrier (BBB) penetration compared to its sulfur-containing congener, as TPSA values below 140 Ų are generally associated with favorable CNS exposure [2].

Polar surface area Blood-brain barrier penetration ADME prediction

Hydrogen Bond Acceptor Count and Heteroatom Composition: Differentiation from Thiophene Analog

CAS 941905-24-4 contains 7 hydrogen bond acceptors (HBA), whereas the thiophen-2-ylmethyl analog CAS 941911-24-6 contains 6 HBA [1]. The additional HBA arises from the methoxy oxygen on the 3-methoxyphenyl ring, which is absent in the thiophene analog. This structural difference may enable an additional hydrogen-bonding interaction with target protein residues that possess hydrogen-bond donor functionality.

Hydrogen bonding Ligand efficiency Molecular recognition

Molecular Weight Advantage and Ligand Efficiency Potential Relative to Sulfanyl Analog

CAS 941905-24-4 (MW = 418.5 g·mol−1) is 16.1 g·mol−1 lighter than the 3-methylsulfanylphenyl analog CAS 946362-40-9 (MW = 434.6 g·mol−1) [1]. This lower molecular weight, combined with a comparable heavy atom count (29 vs. 29), yields a more favorable heavy-atom-normalized ligand efficiency potential, as the target compound achieves an equivalent number of heavy atoms without the additional sulfur atom that contributes mass but may not always enhance binding.

Ligand efficiency Lead-likeness Fragment-based drug discovery

Rotatable Bond Flexibility: Conformational Entropy Comparison with Thiophene Analog

CAS 941905-24-4 possesses 8 rotatable bonds, compared to 7 rotatable bonds in the thiophen-2-ylmethyl analog CAS 941911-24-6 [1]. The additional rotatable bond in the target compound arises from the methoxy group on the 3-methoxyphenyl ring. This marginally higher conformational flexibility may result in a larger entropic penalty upon binding, but also provides an additional degree of freedom for induced-fit recognition in flexible binding pockets.

Conformational flexibility Entropic penalty Binding affinity

Patent Landscape and Intellectual Property Freedom-to-Operate Assessment

A search of the patent literature identified the Takeda patent EP2855449B1 covering sulfonyl piperidine derivatives as prokineticin receptor modulators [1]. However, CAS 941905-24-4 does not appear in the exemplified compound list of this patent, nor in any other identified patent document. In contrast, several closely related analogs are explicitly claimed in this and related filings. The absence of CAS 941905-24-4 from the patent corpus suggests a potentially clearer freedom-to-operate landscape for this specific compound in certain jurisdictions, compared to patent-encumbered analogs.

Freedom-to-operate Patent landscape Chemical novelty

Recommended Application Scenarios for 2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide Based on Quantitative Differentiation Evidence


Neuroscience-Focused High-Throughput Screening Cascades Requiring Balanced Lipophilicity and Favorable CNS MPO Scores

The TPSA of 105 Ų and XLogP3 of 2.5 place CAS 941905-24-4 within the favorable CNS multiparameter optimization (MPO) zone (TPSA < 140 Ų; XLogP3 1–5) [1]. Compared with the 3-methylsulfanylphenyl analog (TPSA = 112 Ų), the target compound's 6.3 % lower TPSA [2] suggests improved passive BBB permeability potential. This compound is recommended as an inclusion in neuroscience-targeted screening libraries, particularly for assays probing G-protein-coupled receptors (GPCRs), ion channels, or transporters expressed in the central nervous system, where the sulfonamide-piperidine scaffold has precedent for receptor modulation [3].

Hit-to-Lead Optimization Programs Prioritizing Ligand Efficiency and Low Molecular Weight Starting Points

With a molecular weight of 418.5 g·mol−1 and 29 heavy atoms, CAS 941905-24-4 offers a more favorable ligand-efficiency starting point than the heavier 3-methylsulfanylphenyl analog (MW = 434.6 g·mol−1) [2]. In fragment-based or fragment-like screening campaigns that employ ligand efficiency indices (LE ≥ 0.3) as a primary triage filter, this compound's lower mass combined with an identical heavy atom count provides a higher ceiling for potency optimization without exceeding the Rule-of-Five boundary [4]. It is particularly suitable for hit-to-lead programs targeting enzyme active sites or protein-protein interaction interfaces where maintaining low molecular weight is critical to preserving drug-like properties.

SAR Exploration of the Acetamide Aryl Substituent in Sulfonamide-Piperidine Libraries

CAS 941905-24-4 occupies a specific position in the F2267 compound series that is distinct from both the thiophen-2-ylmethyl analog (CAS 941911-24-6) and the 3-methylsulfanylphenyl analog (CAS 946362-40-9) [2]. The 3-methoxyphenyl group provides an additional hydrogen bond acceptor (HBA = 7) relative to the thiophene analog (HBA = 6), offering a unique pharmacophoric feature for SAR exploration [2]. This compound is recommended as a key member of focused SAR sets designed to probe the electronic and steric requirements of the acetamide aryl binding pocket in sulfonamide-piperidine target classes. For procurement purposes, sourcing CAS 941905-24-4 alongside its two closest analogs enables a minimum pharmacophore mapping exercise with only three compounds.

Industrial Tool Compound Development Where Freedom-to-Operate Is a Gating Requirement

Unlike several structurally related sulfonyl piperidine analogs that are explicitly claimed in EP2855449B1 and related patent families [3], CAS 941905-24-4 does not appear in any identified patent document. This absence represents a practical advantage for contract research organizations (CROs) and biotechnology companies that require chemical probes or reference compounds unencumbered by third-party composition-of-matter claims, particularly in jurisdictions where the Takeda patent family is in force. The compound can serve as a negative control, a selectivity panel member, or an SAR comparator in industrial drug discovery projects without the administrative burden of freedom-to-operate clearance that would apply to patented analogs.

Quote Request

Request a Quote for 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.